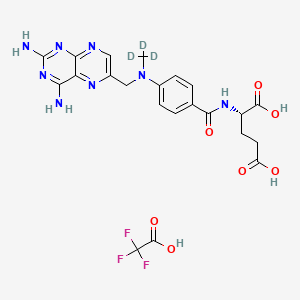![molecular formula C17H23NO B13842957 (+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML-213 is a selective activator of potassium channels, specifically targeting Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4) channels. It enhances these channels with half-maximal effective concentrations (EC50) of 230 nanomolar and 510 nanomolar, respectively . This compound is primarily used in scientific research to study the modulation of potassium channels and their physiological roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML-213 involves the preparation of N-(2,4,6-trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide. The synthetic route typically includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This step involves the Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
While specific industrial production methods for ML-213 are not well-documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
ML-213 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: ML-213 can undergo reduction reactions, particularly at the amide functional group.
Substitution: The aromatic ring in ML-213 can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
ML-213 has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and modulation of potassium channels.
Biology: Researchers use ML-213 to investigate the physiological roles of Kv7.2 and Kv7.4 channels in various biological processes.
Medicine: The compound is explored for its potential therapeutic effects in conditions related to potassium channel dysfunction, such as epilepsy and neuropathic pain
Industry: ML-213 is utilized in the development of new pharmacological agents targeting potassium channels.
Wirkmechanismus
ML-213 exerts its effects by selectively activating Kv7.2 and Kv7.4 potassium channels. It binds to these channels and enhances their conductance, leading to hyperpolarization of the cell membrane. This hyperpolarization stabilizes the resting membrane potential and reduces neuronal excitability . The molecular targets of ML-213 are the Kv7.2 and Kv7.4 channels, and the pathways involved include modulation of ion flow across the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retigabine: Another potassium channel activator that targets Kv7.2 and Kv7.3 channels.
Flupirtine: A non-opioid analgesic that also activates Kv7 channels.
XE991: A selective blocker of Kv7 channels, used as a pharmacological tool to study channel function.
Uniqueness of ML-213
ML-213 is unique due to its high selectivity for Kv7.2 and Kv7.4 channels, with minimal effects on other potassium channels such as Kv7.1, Kv7.3, and Kv7.5 . This selectivity makes it a valuable tool for studying the specific roles of Kv7.2 and Kv7.4 channels in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C17H23NO |
|---|---|
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
(1S,2R,4R)-N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19)/t13-,14+,15-/m1/s1 |
InChI-Schlüssel |
SIQGKPGBLYKQBB-QLFBSQMISA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)[C@@H]2C[C@@H]3CC[C@H]2C3)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
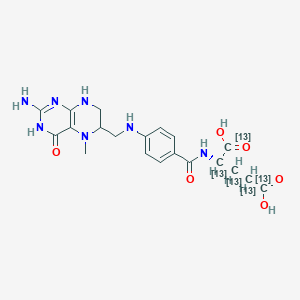
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
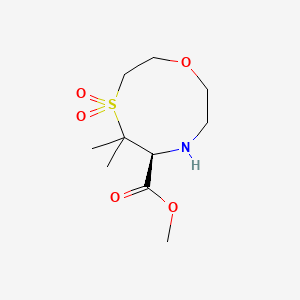
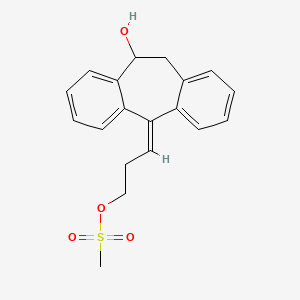
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
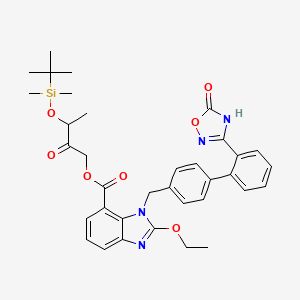
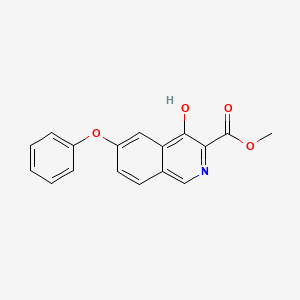
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
